1-Propyldibenzo[b,d]furan
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Overview
Description
1-Propyldibenzo[b,d]furan is an organic compound belonging to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds characterized by a furan ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyldibenzo[b,d]furan can be synthesized through several methods. One common approach involves the cyclization of diaryl ethers. This process typically requires the use of metal catalysts, such as palladium or copper, to facilitate the formation of the dibenzofuran core . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .
Industrial Production Methods: Industrial production of this compound often relies on the O-arylation of substituted phenols followed by cyclization. This method is favored due to its efficiency and scalability. The use of metal complex catalysis is common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Propyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Propyldibenzo[b,d]furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propyldibenzo[b,d]furan and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In medicinal chemistry, its anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Dibenzofuran: The parent compound of 1-Propyldibenzo[b,d]furan, characterized by a similar structure but without the propyl group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzodioxin: Similar in structure but contains an additional oxygen atom in the ring system.
Uniqueness: this compound stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can enhance its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .
Biological Activity
1-Propyldibenzo[b,d]furan is a compound belonging to the dibenzo[b,d]furan family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing diaryliodonium salts or other precursors to facilitate the formation of the dibenzo[b,d]furan structure.
- Functionalization : Subsequent reactions to introduce the propyl group, enhancing solubility and biological activity.
Biological Activity
This compound exhibits a range of biological activities that are significant for therapeutic applications. Research has highlighted several key areas:
Anticancer Activity
Studies have demonstrated that derivatives of dibenzo[b,d]furan, including this compound, show promising anticancer properties. For instance, a review covering various benzo[b]furan derivatives indicated that modifications to the structure can enhance antiproliferative effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Properties
Research has also pointed to the antimicrobial potential of dibenzo[b,d]furan derivatives. In vitro studies have shown effectiveness against various bacterial strains, suggesting a role in developing new antibiotics . The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit certain enzymes, such as phosphodiesterase (PDE) and tumor necrosis factor-alpha (TNF-α). These activities are crucial for treating inflammatory diseases and conditions like asthma and chronic obstructive pulmonary disease (COPD) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and affecting downstream signaling pathways.
- Receptor Modulation : It could act as a modulator for various receptors involved in cellular signaling.
- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to cancer cell death.
Study on Anticancer Activity
In a study examining various dibenzo[b,d]furan derivatives, it was found that modifications significantly influenced their cytotoxicity against human cancer cell lines. The study utilized molecular docking simulations to predict binding affinities and elucidate potential targets within cancer cells .
Antimicrobial Efficacy Study
Another research effort focused on the antimicrobial properties of dibenzo[b,d]furans. The results indicated that certain derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, supporting their potential as lead compounds in antibiotic development .
Data Summary
Property | This compound |
---|---|
Molecular Formula | C15H12O |
Molecular Weight | 224.26 g/mol |
Anticancer Activity | Induces apoptosis; inhibits proliferation |
Antimicrobial Activity | Effective against various bacterial strains |
Enzyme Inhibition | PDE-4 and TNF-α inhibition |
Properties
CAS No. |
65319-50-8 |
---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-propyldibenzofuran |
InChI |
InChI=1S/C15H14O/c1-2-6-11-7-5-10-14-15(11)12-8-3-4-9-13(12)16-14/h3-5,7-10H,2,6H2,1H3 |
InChI Key |
BUKJVDSGLXRAGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C3=CC=CC=C3OC2=CC=C1 |
Origin of Product |
United States |
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